molecular formula C11H12O3 B1672262 Isomyristicin CAS No. 18312-21-5

Isomyristicin

Cat. No. B1672262
CAS RN: 18312-21-5
M. Wt: 192.21 g/mol
InChI Key: DHUZAAUGHUHIDS-ONEGZZNKSA-N
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Description

Isomyristicin belongs to the class of organic compounds known as benzodioxoles . It is a naturally occurring compound found in common herbs and spices .


Synthesis Analysis

The conversion of isomyristicin to a Schiff base of myristicinaldehyde is described in the literature . The subsequent hydrolysis of this base to the free aldehyde establishes a convenient preparation of this material . The synthesis of myristicinaldehyde was effected by the action of methylene sulphate and alkali on 4,5-dihydroxy-3-methoxy-benzaldehyde .


Molecular Structure Analysis

Isomyristicin has a molecular formula of C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .


Chemical Reactions Analysis

Isomyristicin has been involved in chemical reactions such as the conversion to a Schiff base of myristicinaldehyde . This reaction involves the use of potassium permanganate in water .


Physical And Chemical Properties Analysis

Isomyristicin has a molecular formula of C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .

Scientific Research Applications

Convenient Synthesis of Myristicinaldehyde

  • Conversion of Isomyristicin: Isomyristicin is converted into a Schiff base of myristicinaldehyde, demonstrating its potential in chemical synthesis. This method also applies to isoapiole, suggesting wider applications in converting essential oil components to benzaldehydes (Shulgin, 1968).

Sunscreen Activity

  • Effect on Sunscreen Potency: A study investigated the impact of isomerizing myristicin into isomyristicin on sunscreen efficacy. The isomerization, which alters the double bond position, didn't significantly change the sunscreen activity, indicating limited influence of this structural modification (Ansory & Fitriani, 2021).

Antibacterial and Antimalarial Activities

  • Biological Activities in Medicinal Plants: Isomyristicin, isolated from the Bhutanese medicinal plant Pleurospermum amabile, displayed weak antibacterial activity and significant antimalarial activity. This supports its traditional medical use and underlines the importance of phytochemical research in discovering new therapeutic agents (Wangchuk et al., 2014).

Anti-Inflammatory Properties

  • Inhibiting Colitis in Mice: Isomyristicin, derived from Pleurospermum amabile, showed potential as an anti-inflammatory agent in a mouse model of colitis. This aligns with the traditional use of this plant in treating inflammatory conditions and highlights the value of ethnobotanical medicines in drug discovery (Shepherd et al., 2018).

Antiplasmodial and Antibacterial Effects

  • Essential Oil Bioactivity: Essential oil from Pleurospermum amabile, with (E)-isomyristicin as a major component, exhibited antiplasmodial activity against Plasmodium falciparum strains and mild antibacterial activity. This indicates its potential in treating malaria and bacterial infections (Wangchuk et al., 2013).

Anthelmintic Properties

  • Activity Against Parasites: Isomyristicin demonstrated significant anthelmintic activity against Schistosoma mansoni and Trichurismuris, indicating its potential for broad-spectrum anthelmintic drug development. This is particularly significant as it is effective against multiple parasites and different life stages (Wangchuk et al., 2016).

Safety And Hazards

Isomyristicin is used for scientific research and development only . It is recommended to avoid contact with skin and eyes, and inhalation of vapour or mist . In case of contact, immediate washing with water is advised .

properties

IUPAC Name

4-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUZAAUGHUHIDS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317803
Record name Isomyristicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomyristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isomyristicin

CAS RN

18312-21-5, 487-62-7
Record name Isomyristicin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-Methoxy-6-(propen-1-yl)-1,3-benzodioxole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-methoxy-6-(propen-1-yl)-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
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Record name Isomyristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 - 45 °C
Record name Isomyristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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